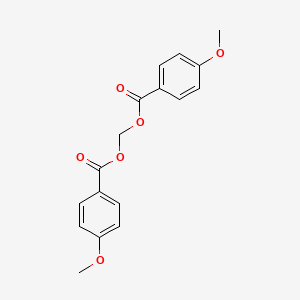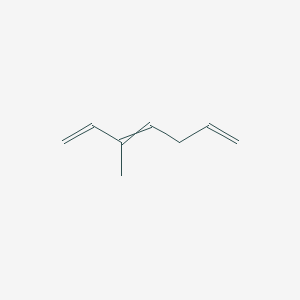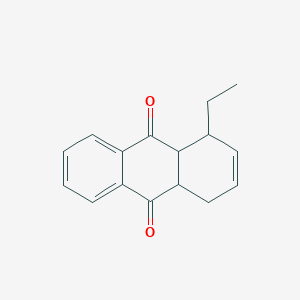![molecular formula C42H30N4 B14646440 1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl- CAS No. 53148-57-5](/img/structure/B14646440.png)
1H-Pyrazole, 1,1'-([1,1'-biphenyl]-4,4'-diyl)bis[3,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] is a complex organic compound belonging to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] typically involves the condensation of substituted aromatic aldehydes with hydrazine derivatives, followed by cyclization. One common method includes the reaction of (E)-1,3-diphenylprop-2-en-1-one with hydrazine hydrate in the presence of elemental sulfur or sodium persulfate . This reaction yields the desired pyrazole compound along with by-products such as azines.
Industrial Production Methods
Industrial production of pyrazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents can significantly impact the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its unique structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Diphenyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: A nitrogen-rich pyrazole with distinct energetic properties.
1H-Pyrazolo[3,4-b]pyridines: Heterocyclic compounds with potential biomedical applications.
Uniqueness
1H-Pyrazole, 1,1’-([1,1’-biphenyl]-4,4’-diyl)bis[3,5-diphenyl-] stands out due to its biphenyl and diphenyl substituents, which enhance its chemical stability and reactivity. These features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
53148-57-5 |
|---|---|
Formule moléculaire |
C42H30N4 |
Poids moléculaire |
590.7 g/mol |
Nom IUPAC |
1-[4-[4-(3,5-diphenylpyrazol-1-yl)phenyl]phenyl]-3,5-diphenylpyrazole |
InChI |
InChI=1S/C42H30N4/c1-5-13-33(14-6-1)39-29-41(35-17-9-3-10-18-35)45(43-39)37-25-21-31(22-26-37)32-23-27-38(28-24-32)46-42(36-19-11-4-12-20-36)30-40(44-46)34-15-7-2-8-16-34/h1-30H |
Clé InChI |
RXPCJHABRMXMDM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)C4=CC=C(C=C4)N5C(=CC(=N5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


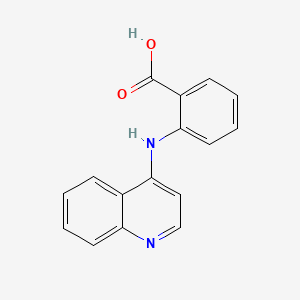
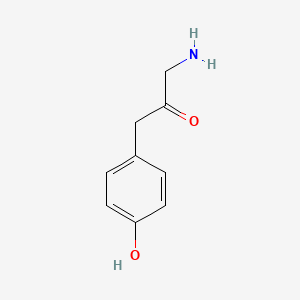
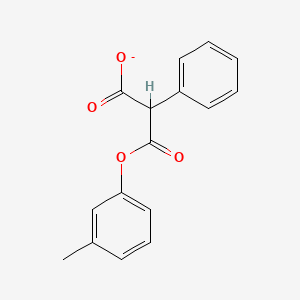
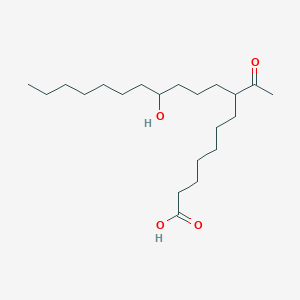
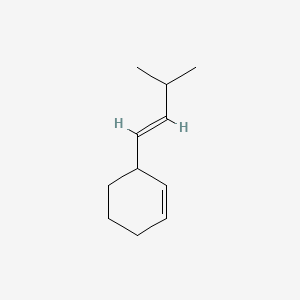

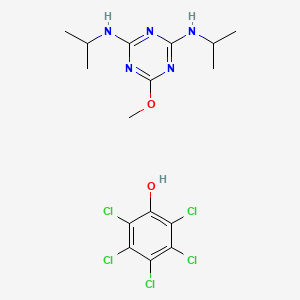
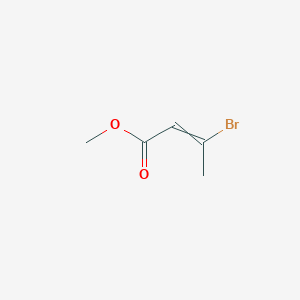
methanone](/img/structure/B14646401.png)

